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Compound of Interest

(5-Cyano-2-methylphenyl)boronic
Compound Name: o
aci

Cat. No.: B591750

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and applications of (5-Cyano-2-methylphenyl)boronic acid, a key building block in modern
organic synthesis and medicinal chemistry.

Core Chemical Properties

(5-Cyano-2-methylphenyl)boronic acid is an organoboron compound widely utilized as a
versatile intermediate in the synthesis of complex organic molecules. Its utility primarily stems
from its ability to participate in palladium-catalyzed cross-coupling reactions.

Physicochemical Data

Quantitative data for (5-Cyano-2-methylphenyl)boronic acid are summarized below. While
an experimental melting point is not widely reported in the literature, other key properties have
been documented or calculated.
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Property Value Source
CAS Number 867333-43-5 [1]
Molecular Formula CsHsBNO:2 [1]
Molecular Weight 160.97 g/mol [1]
White to off-white solid
Appearance General knowledge
(presumed)
Topological Polar Surface Area
64.25 A2 [1]
(TPSA)
LogP (calculated) -0.4535 [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 3 [1]
Rotatable Bonds 1 [1]

N Store at 2-8°C under an inert General supplier
Storage Conditions

atmosphere recommendation

Synthesis and Reactivity
Synthesis of (5-Cyano-2-methylphenyl)boronic acid

Aryl boronic acids are commonly synthesized from the corresponding aryl halide via an
organometallic intermediate, such as a Grignard or organolithium reagent, which is then
guenched with a trialkyl borate.[2] The logical precursor for (5-Cyano-2-methylphenyl)boronic
acid is 4-bromo-3-methylbenzonitrile.

The synthesis workflow involves two main stages: the formation of a Grignard reagent from the
aryl bromide and its subsequent reaction with trimethyl borate, followed by acidic workup.
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Diagram 1: Synthesis workflow for (5-Cyano-2-methylphenyl)boronic acid.
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Core Reactivity: The Suzuki-Miyaura Cross-Coupling
Reaction

The primary application of (5-Cyano-2-methylphenyl)boronic acid is in the Suzuki-Miyaura
cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond
between the boronic acid and an aryl or vinyl halide (or triflate), making it a cornerstone for the
synthesis of biaryl compounds. Biaryl structures are prevalent in pharmaceuticals, liquid
crystals, and other functional materials.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

» Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming
a Pd(ll) complex.

o Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to
the palladium center, displacing the halide.

o Reductive Elimination: The two aryl groups on the palladium complex couple and are
eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.[3]
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Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of (5-
Cyano-2-methylphenyl)boronic acid and its subsequent use in a Suzuki-Miyaura cross-
coupling reaction. These protocols are adapted from standard, published procedures for similar

compounds.[4][5]
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Protocol: Synthesis of (5-Cyano-2-methylphenyl)boronic
acid

This protocol is based on the reaction of a Grignard reagent with trimethyl borate.[2][5]
Materials:

e 4-bromo-3-methylbenzonitrile

e Magnesium turnings

¢ Anhydrous Tetrahydrofuran (THF)

o Trimethyl borate

e 1 M Hydrochloric acid (HCI)

o Ethyl acetate

¢ Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
« lodine crystal (for initiation)

Procedure:

o Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under an inert
atmosphere (Argon or Nitrogen) and fitted with a reflux condenser, a dropping funnel, and a
magnetic stir bar.

e Grignard Reagent Formation:
o Magnesium turnings (1.2 eq.) are placed in the flask with a small crystal of iodine.

o Anhydrous THF is added to cover the magnesium.
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o A solution of 4-bromo-3-methylbenzonitrile (1.0 eq.) in anhydrous THF is added to the
dropping funnel. A small amount is added to the flask, and the mixture is gently heated to
initiate the reaction.

o Once the reaction begins (indicated by heat evolution and disappearance of the iodine
color), the remaining aryl bromide solution is added dropwise at a rate that maintains a
gentle reflux.

o After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to
ensure complete formation of the Grignard reagent.

e Reaction with Trimethyl Borate:

o In a separate flame-dried flask under an inert atmosphere, a solution of trimethyl borate
(2.0 eq.) in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.

o The prepared Grignard solution is transferred via cannula into the cold trimethyl borate
solution dropwise, maintaining the temperature below -70 °C.

o After the addition, the reaction mixture is allowed to warm slowly to room temperature and
stirred overnight.

e Workup and Isolation:

o The reaction is quenched by the slow addition of 1 M HCI at 0 °C, and the mixture is
stirred for 1 hour.

o The organic layer is separated, and the agueous layer is extracted three times with ethyl
acetate.

o The combined organic layers are washed with brine, dried over anhydrous MgSOQOa,
filtered, and concentrated under reduced pressure.

o The resulting crude solid can be purified by recrystallization or silica gel chromatography
to yield pure (5-Cyano-2-methylphenyl)boronic acid.
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Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl
Bromide

This protocol describes a typical palladium-catalyzed coupling of (5-Cyano-2-

methylphenyl)boronic acid with a generic aryl bromide.[6]

Materials:

(5-Cyano-2-methylphenyl)boronic acid (1.5 eq.)

Aryl bromide (1.0 eq.)

Palladium(ll) acetate [Pd(OAc):] (e.g., 2 mol%)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (e.g., 4 mol%)
Potassium phosphate (KsPOa4) or Potassium carbonate (K2COs) (2.0-3.0 eq.)
Solvent: Toluene and Water (e.g., 10:1 ratio) or 1,4-Dioxane/Water

Ethyl acetate

Brine

Procedure:

Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), (5-
Cyano-2-methylphenyl)boronic acid (1.5 eq.), the palladium catalyst, the phosphine
ligand, and the base.

Degassing: The vessel is sealed, evacuated, and backfilled with an inert gas (Argon or
Nitrogen). This cycle is repeated three times to remove oxygen, which can deactivate the
catalyst.

Solvent Addition: Degassed solvent (e.g., toluene/water) is added via syringe.

Reaction: The mixture is stirred vigorously and heated to the desired temperature (typically
80-110 °C) for 2-24 hours. The reaction progress can be monitored by Thin Layer

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b591750?utm_src=pdf-body
https://www.benchchem.com/product/b591750?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_Use_of_Methylboronic_Acid_in_Suzuki_Miyaura_Coupling.pdf
https://www.benchchem.com/product/b591750?utm_src=pdf-body
https://www.benchchem.com/product/b591750?utm_src=pdf-body
https://www.benchchem.com/product/b591750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Workup and Isolation:

o Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl
acetate and water.

o The layers are separated, and the aqueous layer is extracted twice with ethyl acetate.

o The combined organic layers are washed with brine, dried over anhydrous sodium sulfate
(Na2S0.), filtered, and concentrated under reduced pressure.

o The crude product is then purified by flash column chromatography on silica gel to yield
the desired biaryl compound.

Applications in Drug Discovery

Boronic acids are crucial building blocks in medicinal chemistry.[7] The incorporation of a
boronic acid moiety can enhance potency and improve the pharmacokinetic profile of drug
candidates. While (5-Cyano-2-methylphenyl)boronic acid is not typically a pharmacologically
active agent itself, it serves as a versatile scaffold for constructing more complex molecules
that may interact with biological targets.

The cyano (-C=N) and methyl (-CHs) groups on the phenyl ring allow for fine-tuning of steric
and electronic properties of the final product. The cyano group is an electron-withdrawing group
and a potential hydrogen bond acceptor, while the methyl group adds lipophilicity and steric
bulk. These features are critical for optimizing ligand-receptor interactions in drug design.

Safety and Handling

(5-Cyano-2-methylphenyl)boronic acid is classified as a hazardous substance.

e GHS Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if
inhaled (H332). Causes skin irritation (H315) and serious eye irritation (H319). May cause
respiratory irritation (H335).

e Precautions: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate
personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,
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and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

o First Aid:

[e]

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

[e]

In case of skin contact: Wash with plenty of soap and water.

o

If inhaled: Move person to fresh air.

[¢]

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety
information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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